Methods of Synthesis
The synthesis of Bet-IN-4 typically involves a multi-step process that includes the formation of the benzimidazole core followed by acylation to introduce the acetamide group.
Molecular Structure
Bet-IN-4 has a complex molecular structure characterized by its benzimidazole core and an acetamide side chain.
3D Structure Visualization:
Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be employed to elucidate the three-dimensional conformation of Bet-IN-4, revealing steric interactions that may influence its biological activity.
Chemical Reactions Involving Bet-IN-4
Bet-IN-4 can participate in various chemical reactions due to its functional groups:
Physical Properties
Chemical Properties
Scientific Applications
Bet-IN-4 has potential applications in various fields:
The Bromodomain and Extra-Terminal (BET) protein family—comprising BRD2, BRD3, BRD4, and BRDT—functions as master epigenetic "readers" that decipher histone acetylation codes. These proteins feature two conserved bromodomains (BD1 and BD2) that recognize acetylated lysine (KAc) residues on histone tails through specialized hydrophobic cavities [5] [7]. BRD4, the most extensively studied BET member, exhibits a tandem domain architecture where BD1 and BD2 are connected by an intrinsically disordered linker region (~180 residues) that permits significant interdomain flexibility [10]. Structural analyses reveal that each bromodomain employs a conserved asparagine residue (Asn140 in BRD4 BD1) to form hydrogen bonds with the carbonyl oxygen of acetylated lysine, while surrounding hydrophobic residues stabilize the KAc side chain [5] [10].
Table 1: Biophysical Properties of BRD4 Bromodomains
Property | BD1 | BD2 | Experimental Method |
---|---|---|---|
KAc Affinity (H4K5acK8acK12acK16ac peptide) | Kd = 1.2 µM | Kd = 3.7 µM | Isothermal Titration Calorimetry [10] |
Dimerization Propensity | Monomeric (apo); dimerizes upon peptide binding | Partially dimerized (apo and bound states) | NMR relaxation analysis [10] |
ZA Loop Flexibility | Moderate | High | 15N NMR order parameters [10] |
Key Dynamic Regions | BC loop | ZA and BC loops | NMR chemical shift perturbations [10] |
Dynamics profoundly influence acetyl-lysine recognition: The ZA loop (11 residues in BD1, 16 residues in BD2) exhibits nanosecond-timescale flexibility, enabling conformational selection for KAc binding [10]. Upon binding tetra-acetylated histone H4 peptides (H4K5acK8acK12acK16ac), BD1 undergoes a disorder-to-order transition in its ZA loop, while BD2 experiences reduced flexibility in both ZA and BC loops [10]. Notably, peptide affinity is 20-30% lower for both domains in the tandem construct compared to isolated domains, suggesting interdomain allostery influences ligand accessibility [10]. These biophysical properties create a framework for understanding how Bet-IN-4 achieves competitive inhibition.
BRD4 orchestrates transcriptional amplification of oncogenes like MYC through multidimensional mechanisms. As a scaffold protein, BRD4 recruits the Positive Transcription Elongation Factor b (pTEFb)—comprising CDK9 and Cyclin T1—to gene promoters via interactions with its C-terminal domain (CTD) and BD2 region [7]. This recruitment phosphorylates RNA Polymerase II (RNA Pol II), releasing promoter-proximal pausing and enabling transcriptional elongation [3] [7]. Simultaneously, BRD4's N-terminal bromodomains anchor the complex to acetylated chromatin, forming a feed-forward loop that sustains oncogene expression.
Bet-IN-4 disrupts this circuitry by competitively inhibiting BRD4's bromodomains, leading to rapid c-Myc suppression. In colorectal cancer (CRC) models, BRD4 inhibitors reduce MYC mRNA and protein levels by >70% within 6 hours, correlating with G1 cell cycle arrest and apoptosis [8]. The MYC super-enhancer—a cluster of enhancers spanning ~200 kb downstream of the gene—exhibits disproportionate sensitivity to Bet-IN-4, losing BRD4 and Mediator occupancy within 30 minutes of treatment [9]. This preferential vulnerability stems from super-enhancers' exceptionally high BRD4 density, making them "epigenetic Achilles' heels" in cancer cells.
Table 2: Transcriptional Effects of BRD4 Inhibition on c-Myc
Cancer Type | c-Myc Reduction | Functional Outcome | Key Effectors |
---|---|---|---|
Colorectal Cancer | mRNA: 75%; Protein: 80% | Cell cycle arrest (G1), apoptosis | p21↑, BCL2↓ [8] |
Glioblastoma | mRNA: 90% | Loss of stemness, differentiation | SOX2↓, GFAP↑ [9] |
Pancreatic Adenocarcinoma | mRNA: 65%; Protein: 70% | Metastasis suppression | MMP9↓, E-cadherin↑ [9] |
The BRD4-MYC axis operates bidirectionally: MYC amplifies BRD4 transcription by binding to its promoter, while BRD4 stabilizes MYC protein by blocking its proteasomal degradation [3]. This codependent oncogenic partnership renders cancer cells uniquely vulnerable to Bet-IN-4-induced dual disruption.
Super-enhancers (SEs) are expansive genomic regions (5-20 kb) enriched in H3K27ac, BRD4, Mediator, and transcription factors that drive expression of genes governing cell identity and malignancy [4] [9]. They exhibit 10-20-fold higher BRD4 density than typical enhancers, creating a concentrated target for Bet-IN-4 [9]. SEs achieve transcriptional robustness through phase-separated biomolecular condensates: BRD4's intrinsically disordered regions (IDRs) coalesce with Mediator (MED1 subunit), transcription factors (e.g., MYC, β-catenin), and RNA Pol II into liquid-like droplets that concentrate transcriptional machinery [4] [9].
Bet-IN-4 dissolves these condensates by evicting BRD4, leading to collateral disassembly of the SE complex. In pancreatic ductal adenocarcinoma (PDAC), Bet-IN-4 dismantles SEs controlling metastasis drivers like EVI1 (ecotropic viral integration site 1), reducing its expression by 85% and suppressing invasion in vitro and metastatic colonization in vivo [9]. Similarly, clear cell renal cell carcinoma (ccRCC) depends on SE-driven CXC chemokines (CXCL1, CXCL5, CXCL8); BRD4 inhibition reduces their secretion by >60%, abrogating angiogenesis and neutrophil recruitment [9].
Table 3: Super-Enhancer-Associated Oncogenes Disrupted by BRD4 Inhibition
Cancer Type | Super-Enhancer Target | Pathway Affected | Therapeutic Impact |
---|---|---|---|
Liver Cancer | SPHK1, YAP1 | Hippo signaling | Tumor volume ↓ 80% (mouse model) [9] |
Small Cell Lung Cancer | MYC, NFIB | Lineage specification | Synergy with CDK7 inhibitors [9] |
Squamous Pancreatic Cancer | RUNX3 | KDM6A-mutant progression | Differentiation, growth arrest [9] |
Diffuse Intrinsic Pontine Glioma | SOX2, NOTCH1 | Stemness maintenance | Tumor regression (mouse model) [9] |
Mechanistically, SE disruption imposes transcriptional bursting defects: Single-molecule imaging reveals that without BRD4, RNA Pol II fails to transition from abortive initiation to productive elongation at SE-controlled loci. This disproportionately affects oncogenes like MYC, which shift from high-frequency bursting to infrequent, low-amplitude transcription after Bet-IN-4 treatment [4] [9].
Bet-IN-4 belongs to the triazolo-benzodiazepine class of BET inhibitors that sterically occlude the KAc-binding pocket. Structural studies confirm that it engages BD1 and BD2 through conserved hydrogen-bonding motifs: The triazole nitrogen forms a critical H-bond with conserved asparagine (Asn140 in BD1, Asn433 in BD2), while its hydrophobic substituents occupy the "WPF shelf" and "ZA channel" subpockets adjacent to the KAc site [2] [5]. This binding mode mimics the native acetyl-lysine interaction but with 10-100-fold higher affinity (Kd ≈ 50-100 nM vs. 1-5 µM for H4 peptides) [2].
Biochemical analyses reveal nuanced selectivity: Bet-IN-4 exhibits 5-fold preference for BD1 over BD2—a trait attributed to BD2's longer ZA loop and heightened flexibility, which reduce ligand residence time [5] [10]. Unlike bivalent inhibitors (e.g., MT1) that simultaneously engage both bromodomains, Bet-IN-4 acts monovalently, binding either BD1 or BD2 without inducing conformational coupling between domains [10]. This monomeric inhibition suffices for displacing BRD4 from chromatin, as evidenced by Chip-seq assays showing >90% loss of BRD4 occupancy at MYC and BCL2 loci within 2 hours of treatment [8] [9].
Table 4: Comparative Binding Profiles of BET Inhibitors
Parameter | Bet-IN-4 | JQ1 | BI2536 (Kinase Inhibitor) |
---|---|---|---|
BD1 Kd (nM) | 58 ± 4 | 77 ± 6 | 25 ± 2 [2] |
BD2 Kd (nM) | 310 ± 20 | 166 ± 12 | 130 ± 10 [2] |
BD1/BD2 Selectivity | 5.3-fold | 2.2-fold | 5.2-fold [2] |
Binding Mode | Monovalent | Monovalent | Monovalent [2] |
Notably, Bet-IN-4's chemical scaffold diverges from kinase hinge-binding motifs, minimizing off-target kinase inhibition—a liability observed with promiscuous inhibitors like BI2536 (PLK1 inhibitor) or TG101209 (JAK2 inhibitor) that fortuitously bind BET bromodomains [2]. This selectivity profile positions Bet-IN-4 as a precise tool for dissecting BRD4-dependent transcription without confounding kinase effects.
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